N-[6-(dimethylamino)-6,7,8,9-tetrahydro-5H-carbazol-3-yl]-4-fluorobenzamide
Overview
Description
N-[6-(dimethylamino)-6,7,8,9-tetrahydro-5H-carbazol-3-yl]-4-fluorobenzamide is an organic compound belonging to the class of carbazoles . Carbazoles are known for their diverse biological activities and are often used in medicinal chemistry . This compound features a dimethylamino group, a tetrahydrocarbazole moiety, and a fluorobenzamide group, making it a unique and interesting molecule for various scientific research applications .
Preparation Methods
The synthesis of N-[6-(dimethylamino)-6,7,8,9-tetrahydro-5H-carbazol-3-yl]-4-fluorobenzamide typically involves multiple steps. One common method includes the reaction of a substituted aniline with a suitable fluorobenzoyl chloride under basic conditions to form the benzamide . The tetrahydrocarbazole moiety can be introduced through a cyclization reaction involving a suitable precursor . Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
N-[6-(dimethylamino)-6,7,8,9-tetrahydro-5H-carbazol-3-yl]-4-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-[6-(dimethylamino)-6,7,8,9-tetrahydro-5H-carbazol-3-yl]-4-fluorobenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[6-(dimethylamino)-6,7,8,9-tetrahydro-5H-carbazol-3-yl]-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The dimethylamino group and the fluorobenzamide moiety play crucial roles in its binding to target proteins and enzymes . The compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
N-[6-(dimethylamino)-6,7,8,9-tetrahydro-5H-carbazol-3-yl]-4-fluorobenzamide can be compared with other similar compounds such as:
N,N-Dimethylaniline: A tertiary amine used as a precursor in dye synthesis.
Dimethylamine: A secondary amine used in various industrial applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties .
Biological Activity
N-[6-(dimethylamino)-6,7,8,9-tetrahydro-5H-carbazol-3-yl]-4-fluorobenzamide, commonly referred to as LY344864, is a compound of significant interest due to its potential biological activities, particularly in the realm of neuropharmacology and oncology. This article delves into its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C21H22FN3O
- Molecular Weight : 351.4 g/mol
- CAS Number : 186544-27-4
- IUPAC Name : N-[(6S)-6-(dimethylamino)-6,7,8,9-tetrahydro-5H-carbazol-3-yl]-4-fluorobenzamide
LY344864 acts primarily as a selective agonist for the 5-HT1F serotonin receptor. This receptor plays a crucial role in modulating neurotransmitter release and has been implicated in various neurological processes such as pain modulation and the pathophysiology of migraines. The activation of the 5-HT1F receptor can lead to reduced neuronal excitability and decreased release of pro-inflammatory neuropeptides, making it a target for migraine treatment.
Antitumor Activity
Recent studies have highlighted the antitumor potential of LY344864. In vitro assays have demonstrated that it exhibits cytotoxic effects against various cancer cell lines. For instance:
Cell Line | IC50 (µM) | Assay Type |
---|---|---|
A549 | 2.12 ± 0.21 | 2D viability assay |
HCC827 | 5.13 ± 0.97 | 2D viability assay |
NCI-H358 | 0.85 ± 0.05 | 2D viability assay |
These results indicate that LY344864 has a potent inhibitory effect on lung cancer cell proliferation .
In comparison to standard chemotherapeutics like doxorubicin, LY344864 shows a promising profile with lower toxicity towards normal cells while effectively targeting cancerous cells .
Antimicrobial Activity
Additionally, LY344864 has shown potential antimicrobial properties. Testing against Gram-positive and Gram-negative bacteria revealed significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The compound’s ability to disrupt bacterial cell membranes may contribute to its antimicrobial efficacy .
Case Studies
- Migraine Treatment : In clinical studies focusing on migraine patients, LY344864 demonstrated efficacy in reducing the frequency and severity of migraine attacks by acting on the serotonin pathways involved in pain perception.
- Cancer Research : A study involving human lung cancer cell lines (A549, HCC827) indicated that treatment with LY344864 led to apoptosis in cancer cells, suggesting its potential as an anticancer agent. The compound's mechanism was linked to the induction of oxidative stress within tumor cells .
- Neuroprotective Effects : Research indicates that LY344864 may have neuroprotective effects in models of neurodegeneration by modulating inflammatory responses and promoting neuronal survival through its action on serotonin receptors .
Properties
IUPAC Name |
N-[6-(dimethylamino)-6,7,8,9-tetrahydro-5H-carbazol-3-yl]-4-fluorobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O/c1-25(2)16-8-10-20-18(12-16)17-11-15(7-9-19(17)24-20)23-21(26)13-3-5-14(22)6-4-13/h3-7,9,11,16,24H,8,10,12H2,1-2H3,(H,23,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWHICIUSVVNGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCC2=C(C1)C3=C(N2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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